molecular formula C9H16Cl2N2O B1382103 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride CAS No. 1795274-98-4

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride

Cat. No.: B1382103
CAS No.: 1795274-98-4
M. Wt: 239.14 g/mol
InChI Key: PLEOESQXHRGCDQ-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N2O. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 3-pyridinemethanol with 3-aminopropanol in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction may produce pyridine alcohols .

Scientific Research Applications

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol
  • 3-Amino-2-(pyridin-4-ylmethyl)propan-1-ol
  • 3-Amino-2-(pyridin-3-ylmethyl)butan-1-ol

Uniqueness

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-9(7-12)4-8-2-1-3-11-6-8;;/h1-3,6,9,12H,4-5,7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEOESQXHRGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 2
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 3
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 4
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 5
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 6
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride

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